

Introduction: A Versatile Building Block in Modern Chemistry

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Compound of Interest

Compound Name: *Ethyl 3-Amino-2-methylbenzoate*

Cat. No.: *B1275785*

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Ethyl 3-Amino-2-methylbenzoate (CAS No. 57414-85-4) is an aromatic amine and ester derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. [1] Its unique substitution pattern—an amino group meta to the ester and ortho to the methyl group—provides a synthetically versatile scaffold. This guide offers a comprehensive overview of its properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is paramount for its effective use in synthesis and research.

Identifiers and Molecular Characteristics

Property	Value	Source
IUPAC Name	ethyl 3-amino-2-methylbenzoate	[2]
CAS Number	57414-85-4	[3]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[2]
Molecular Weight	179.22 g/mol	[2] [3]
Canonical SMILES	CCOC(=O)C1=C(C(=CC=C1)N)C	[2]
InChIKey	RZDRJEHTKWQFQO-UHFFFAOYSA-N	[2]

Physical Properties

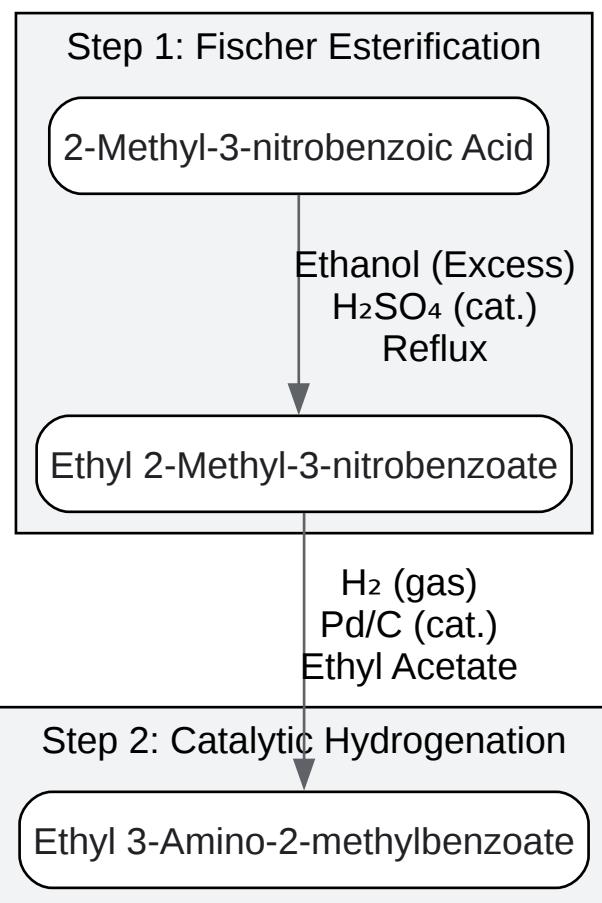
Property	Value	Source
Appearance	Colorless to light yellow/orange clear liquid	[3]
Physical State	Liquid at 20°C	
Boiling Point	150°C at 5.3 mmHg	[1]
Storage	Store at room temperature, recommended <15°C in a cool, dark place under an inert gas.	
Sensitivity	Air Sensitive	

Synthesis of Ethyl 3-Amino-2-methylbenzoate: A Detailed Protocol

The most common and efficient synthesis of **Ethyl 3-Amino-2-methylbenzoate** involves a two-step process starting from 2-methyl-3-nitrobenzoic acid: (1) Fischer esterification to form the ethyl ester, followed by (2) catalytic hydrogenation to reduce the nitro group to an amine.

Logical Flow of Synthesis

The rationale behind this pathway is the robust and high-yielding nature of both Fischer esterification and catalytic hydrogenation. The nitro group is an excellent precursor to the amine, being relatively stable under the acidic conditions of esterification and readily reduced in the subsequent step.



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Caption: Synthetic pathway for **Ethyl 3-Amino-2-methylbenzoate**.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-Methyl-3-nitrobenzoate (Esterification)

- Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of ethanol shifts the equilibrium towards the product, ensuring a high conversion rate.

Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

- Procedure:

- To a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-nitrobenzoic acid (1.0 eq).
- Add a significant excess of absolute ethanol (approx. 10-20 eq) to serve as both reactant and solvent.
- Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature. Reduce the volume of ethanol under reduced pressure using a rotary evaporator.
- Neutralize the remaining acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the organic phase under reduced pressure to yield crude Ethyl 2-Methyl-3-nitrobenzoate, which can be used in the next step without further purification.

Step 2: Synthesis of **Ethyl 3-Amino-2-methylbenzoate** (Reduction)

- Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and hydrogen gas is the reducing agent.^[4] The reaction is typically carried out in a solvent like ethyl acetate under a hydrogen atmosphere.^[4]
- Procedure:

- Dissolve the crude Ethyl 2-Methyl-3-nitrobenzoate (1.0 eq) from the previous step in ethyl acetate in a suitable hydrogenation vessel.
- Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
- Seal the vessel, evacuate the air, and introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).
- Stir the mixture vigorously at room temperature for 12-18 hours.^[4] The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.
- Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.
- Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
- Purify the residue by column chromatography on silica gel to obtain pure **Ethyl 3-Amino-2-methylbenzoate**.^[4]

Applications in Research and Development

Ethyl 3-Amino-2-methylbenzoate is not an end-product but a valuable starting material. Its utility stems from the reactivity of the amino and ester functional groups, allowing for a wide range of chemical transformations.

- Pharmaceutical Synthesis: It is a key building block for creating active pharmaceutical ingredients (APIs).^[1] The amine can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems, which are common motifs in drug molecules. For instance, related aminobenzoates are involved in the synthesis of benzodiazepine structures.^[5]
- Agrochemical Research: The compound is utilized in the development of novel herbicides and pesticides.^[1] The specific arrangement of substituents can be modified to create molecules with targeted biological activity against pests or weeds.

- Materials Science: In materials science, it serves as a monomer or precursor for specialty polymers and chemicals, where its structure can be incorporated to enhance thermal stability, optical properties, or other desired characteristics of the final material.[1]

Safety, Handling, and Hazard Management

Proper handling of **Ethyl 3-Amino-2-methylbenzoate** is essential to ensure laboratory safety.

GHS Hazard Classification

- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]
- Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[2]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6][7]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]
- Storage: Keep the container tightly closed and store in a cool, dry place away from air and light, preferably under an inert atmosphere.
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
 - If Inhaled: Move the person to fresh air.[6]
 - If Swallowed: Clean mouth with water and drink plenty of water afterward.[6]

Conclusion

Ethyl 3-Amino-2-methylbenzoate is a compound of significant interest due to its versatile role as a synthetic intermediate. A thorough understanding of its properties, a reliable synthetic protocol, and strict adherence to safety guidelines are crucial for leveraging its full potential in the fields of drug discovery, agrochemical development, and materials science. This guide provides the foundational knowledge required for its effective and safe application in a professional research setting.

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